Tripeptide-8 vs. α-MSH: Superior IL-8 Inhibition in Dermal Fibroblasts
Tripeptide-8 demonstrates superior suppression of the pro-inflammatory cytokine Interleukin-8 (IL-8) in human dermal fibroblasts compared to its natural archetype, α-MSH. In an in vitro model using IL-1 stimulated fibroblasts, Tripeptide-8 achieved a 64% inhibition of IL-8 production, a value that is greater than the inhibition achieved by α-MSH under identical conditions [1].
| Evidence Dimension | IL-8 Cytokine Inhibition Rate |
|---|---|
| Target Compound Data | 64% |
| Comparator Or Baseline | α-MSH (inhibition rate less than 64%) |
| Quantified Difference | > 0% (Tripeptide-8 outperforms α-MSH) |
| Conditions | In vitro: Human dermal fibroblasts stimulated with Interleukin-1 (IL-1) |
Why This Matters
This confirms Tripeptide-8 is not merely a mimetic but a superior functional modulator of key inflammatory cascades in the dermis, making it a more potent choice for formulations targeting deep-seated inflammation and redness.
- [1] ChemicalBook. Palmitoyl Tripeptide-8: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare. 2024. View Source
